molecular formula C10H16ClN3O B3027831 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride CAS No. 1402232-87-4

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

Cat. No.: B3027831
CAS No.: 1402232-87-4
M. Wt: 229.71
InChI Key: FSJVJEIWMKVJBR-UHFFFAOYSA-N
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Description

3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride (CAS 1402232-87-4) is a small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperidine scaffold substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety, a privileged structure known for its diverse biological potential. The 1,3,4-oxadiazole ring is a well-established pharmacophore and a versatile bioisostere for carboxylic acids, esters, and carboxamides, making it a valuable scaffold for the design of novel bioactive molecules . Compounds containing this core have been extensively studied and demonstrate a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . Specifically, the 1,3,4-oxadiazole motif is found in FDA-approved drugs and clinical candidates, such as the antiretroviral agent Raltegravir and the anticancer agent Zibotentan, underscoring its therapeutic relevance . In research settings, this compound serves as a key synthetic intermediate for the development of new chemical entities. Its structure aligns with modern mechanism-based approaches in oncology, where similar 1,3,4-oxadiazole derivatives have been investigated as inhibitors of critical cancer biological targets. These targets include enzymes like thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . Researchers can utilize this high-purity material to explore structure-activity relationships (SAR) and develop potential therapeutic agents targeting a range of diseases. This product is provided for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-cyclopropyl-5-piperidin-3-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c1-2-8(6-11-5-1)10-13-12-9(14-10)7-3-4-7;/h7-8,11H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJVJEIWMKVJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NN=C(O2)C3CC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402232-87-4
Record name Piperidine, 3-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1402232-87-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Mechanism of Action

The mechanism by which 3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine Hydrochloride

  • Structural Difference : The cyclopropyl group in the target compound is replaced with an ethyl substituent.
  • Implications: Steric and Electronic Effects: The cyclopropyl group introduces ring strain and rigidity, which may enhance metabolic stability compared to the flexible ethyl group.
  • Synthetic Utility : Both compounds serve as secondary amines, but the ethyl variant may offer simpler synthesis due to the absence of cyclopropane ring formation challenges .

rac-(2S,3S)-2-Methyl-3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine Hydrochloride

  • Structural Difference : A methyl group replaces the cyclopropyl substituent, and the piperidine ring has additional stereochemical complexity (2S,3S configuration).
  • Chirality: The stereochemistry introduces specificity in biological interactions, which the achiral cyclopropyl variant lacks .
  • Purity and Availability : Both compounds are listed with 95% purity, but the methyl-substituted derivative may face fewer synthetic challenges due to simpler substituent incorporation .

3-(Piperidin-4-yl)-5-(Pyridin-3-yl)-1,2,4-oxadiazole Hydrochloride

  • Structural Difference : The oxadiazole ring is a 1,2,4-isomer instead of 1,3,4, and a pyridinyl group replaces the cyclopropyl moiety.
  • Aromatic Interactions: The pyridinyl group enables π-π stacking interactions, which cyclopropyl cannot replicate, making this compound more suited for targeting aromatic enzyme pockets .

Tabulated Comparison of Key Features

Compound Name Substituent (R) Oxadiazole Type Molecular Weight (g/mol) Key Structural Features Commercial Status
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine HCl Cyclopropyl 1,3,4 ~296.20* Rigid cyclopropyl, achiral Discontinued
3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine HCl Ethyl 1,3,4 ~263.75 Flexible alkyl chain Available (Inference)
rac-(2S,3S)-2-Methyl-3-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidine HCl Methyl 1,3,4 ~235.72 Stereochemical complexity Available (95% purity)
3-(Piperidin-4-yl)-5-(Pyridin-3-yl)-1,2,4-oxadiazole HCl Pyridin-3-yl 1,2,4 ~278.73 Aromatic pyridinyl, isomer variation Not specified

*Molecular weight inferred from analogous compounds in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride
Reactant of Route 2
3-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride

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